N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride
Description
N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride (CAS: 1810074-78-2) is a chiral sulfonamide derivative featuring a pyrrolidine ring (5-membered nitrogen heterocycle) with a (3S)-stereochemical configuration. Its molecular formula is C6H15ClN2O2S (MW: ~214.5 g/mol), and it is widely used as an intermediate in pharmaceutical synthesis, notably in the development of histone methyltransferase inhibitors . The compound’s SMILES notation is CS(=O)(=O)NC1CCNC1, reflecting the sulfonamide group attached to the pyrrolidine ring. Its collision cross-section (CCS) for the [M+H]+ adduct is predicted to be 134.4 Ų, indicating moderate molecular compactness .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRUMZMLFKHAFW-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@H]1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312686-83-1 | |
| Record name | N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride typically involves the reaction of (S)-pyrrolidine-3-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring strict control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
While comprehensive data tables and well-documented case studies focusing solely on the applications of N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride are not available within the provided search results, the available literature does offer some insight into its potential applications and the broader context of pyrrolidine compounds.
General Information
this compound is a chemical compound available from suppliers like Sigma-Aldrich and Enamine. Pyrrolidines, in general, are five-membered ring compounds containing one nitrogen atom and are valuable in synthesizing pharmaceuticals and other fine chemicals .
Potential Applications and Research Areas
- Pharmaceutical Synthesis: Pyrrolidines are frequently used in the synthesis of various pharmaceuticals .
- Orexin Receptor Agonists: Research indicates that pyrrolidine derivatives can be used in developing Orexin 2 receptor (OX2R) agonists for treating narcolepsy type 1 (NT1) . For example, TAK-994, an OX2R agonist, contains a pyrrolidine moiety in its structure: N-{(2S,3S)-1-(2-hydroxy-2-methylpropanoyl)-2-[(2,3',5'-trifluorobiphenyl-3-yl)methyl]pyrrolidin-3-yl}methanesulfonamide sesquihydrate .
- AA Amyloidosis Research: N-terminal modifications and AA peptides are relevant in the development of AA amyloidosis .
- Pyrazolo[1,5-a]pyrimidine Derivatives: Pyrrolidine-3-carboxylic acid derivatives have been studied in the context of pyrazolo[1,5-a]pyrimidines . For example, (3S)-1-[4-[7-cyclopropyl-5-[(1R)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl]pyrazolo[1,5-a]pyrimidin-2-yl]-3-fluorophenyl]pyrrolidine-3-carboxylic acid .
Related Compounds
Mechanism of Action
The primary mechanism of action of N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer therapy, where reactivation of tumor suppressor genes can inhibit cancer cell growth.
Comparison with Similar Compounds
N-Methyl-N-[(3R)-Piperidin-3-yl]methanesulfonamide Hydrochloride
N-[3-(Azetidin-3-yl)phenyl]methanesulfonamide Hydrochloride
- Structure : Contains a 4-membered azetidine ring linked to a phenyl group.
- Molecular Formula: Not explicitly stated, but likely includes a phenyl substituent (e.g., C10H13ClN2O2S).
- The phenyl group adds aromaticity, altering electronic properties and solubility (logP likely higher than the pyrrolidine analog). Applications: Investigated in kinase inhibition and as a building block for rigid pharmacophores .
N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide Hydrochloride (m-AMSA.HCl)
- Structure: A complex antitumor agent with an acridinylamino and methoxyphenyl substituents.
- Molecular Formula : C21H20ClN3O3S (MW: 438.9 g/mol) .
- Key Differences :
- The acridine moiety enables intercalation into DNA, a mechanism absent in the simpler pyrrolidine derivative.
- Solvatochromic studies show strong solvent-dependent UV-Vis absorption (λmax shifts >50 nm in polar solvents), unlike the target compound .
- Applications: Clinically used for leukemia treatment due to topoisomerase II inhibition .
(S)-N,4,6-Trimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine Hydrochloride
- Structure : Combines a pyrimidine ring with a pyrrolidine group.
- Molecular Formula : C12H20ClN5 (MW: 286.8 g/mol) .
- Key Differences :
Physicochemical and Pharmacological Comparison
Biological Activity
N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride, a compound with a unique structural configuration, has garnered attention in various fields of biological research due to its significant biological activity. This article delves into the compound's mechanism of action, biological effects, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring and methanesulfonamide functional group. Its molecular formula contributes to its reactivity and interaction with biological targets. The compound has a molecular weight of approximately 214.71 g/mol, which facilitates its bioavailability and interaction with enzymes and receptors.
The mechanism of action for this compound involves binding to specific molecular targets, particularly enzymes and receptors.
- Enzyme Inhibition : The compound acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By binding to the active site of HDACs, it prevents the deacetylation of histones, leading to altered gene expression profiles that can have therapeutic implications in cancer treatment.
- Receptor Modulation : It may also interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. This interaction can modulate receptor signaling pathways, influencing various biological processes .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
The compound has shown promising anticancer effects through mechanisms such as tubulin polymerization inhibition. Related compounds have demonstrated significant activity against various cancer cell lines:
| Compound | Activity | IC50 (nM) |
|---|---|---|
| ARAP 22 | Tubulin Polymerization Inhibition | 1.4 |
| ARAP 27 | MCF-7 Cell Growth Inhibition | 15 |
These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment .
Antiviral Activity
The structural similarities of this compound to known antiviral agents indicate its potential efficacy against viral infections, including SARS-CoV-2. In vitro studies have shown promising results against viral proteases, suggesting that this compound could be explored further for antiviral applications .
Case Studies
A notable study investigated the effectiveness of this compound in inhibiting the Type III Secretion System (T3SS) in pathogenic bacteria. The compound was tested at various concentrations, demonstrating significant inhibition at high doses:
- At 50 µM concentration, approximately 50% inhibition of T3SS was observed.
- This inhibition correlated with downregulation of key regulatory proteins involved in bacterial virulence.
Such findings underscore the compound's potential as a therapeutic agent against bacterial infections by disrupting critical virulence factors .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
